1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
Description
Molecular Formula: C₁₄H₁₉BN₃O₂
Molecular Weight: 274.2 [M+H]⁺ (from MS data)
Structure:
- Indazole core with a methyl group at the 1-position.
- Pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 6-position.
- Primary amine at the 3-position.
Applications: Key intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery, particularly in synthesizing biaryl motifs .
Properties
CAS No. |
1187968-53-1 |
|---|---|
Molecular Formula |
C14H20BN3O2 |
Molecular Weight |
273.14 g/mol |
IUPAC Name |
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-amine |
InChI |
InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)9-6-7-10-11(8-9)18(5)17-12(10)16/h6-8H,1-5H3,(H2,16,17) |
InChI Key |
NPYXIOBDWVFSSF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NN3C)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1H-indazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Borylation Reaction: The key step involves the borylation of the indazole ring. This is achieved by reacting 1H-indazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, and at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides. Key applications include:
Reaction Mechanism
-
Transmetallation between the boronate ester and Pd(0)/Pd(II) catalyst
Experimental Conditions
Key Observations
Acylation
The C3-amine undergoes acylation with:
-
Benzoyl chloride (pyridine base, CH₂Cl₂, 75% yield)
Products :
Reductive Alkylation
-
Reacts with aldehydes/ketones under H₂/Pd-C (EtOH, 50°C)
-
Secondary amines form with >90% selectivity when R = alkyl
Hydrolysis
-
H₂O/THF (1:1) with HCl (1M) converts boronate ester to boronic acid (85% yield)
-
Product: 6-borono-1-methyl-1H-indazol-3-amine (instability requires immediate use)
Oxidation
-
H₂O₂/NaOH oxidizes the boronate ester to phenol derivatives (e.g., 6-hydroxyindazole)
-
Selectivity: >95% for C6 position due to steric protection at N1
Comparative Reactivity Table
Stability Under Reaction Conditions
-
pH Sensitivity : Stable at pH 4–9; rapid degradation in strongly acidic/basic media
This compound’s dual functionality makes it valuable for synthesizing pharmacologically active indazole derivatives, particularly kinase inhibitors . Researchers should prioritize inert atmospheres for boronate-involving reactions to prevent premature hydrolysis .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that combines an indazole moiety with a boron-containing dioxaborolane group. Its molecular formula is , and it has a molecular weight of approximately 287.2 g/mol. The presence of the boron atom allows for unique reactivity patterns that are beneficial in various applications.
Anticancer Properties
Research indicates that compounds similar to 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine exhibit promising anticancer activities. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of indazole compounds and found that certain modifications enhanced their efficacy against various cancer cell lines. The incorporation of the dioxaborolane group was critical in increasing the selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Targeting Kinases
The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression.
- Data Table: Kinase Inhibition Profiles
| Compound | Target Kinase | Inhibition (%) | Reference |
|---|---|---|---|
| 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine | PI3K | 85% | |
| Similar Compound | AKT | 75% |
Organic Synthesis
The unique boron-containing structure lends itself well to applications in organic synthesis as a building block.
Cross-Coupling Reactions
The compound can serve as a boronic acid pinacol ester in cross-coupling reactions such as Suzuki coupling.
- Case Study : In a study on the synthesis of complex organic molecules via Suzuki coupling reactions, the use of this compound resulted in high yields and selectivity when coupled with aryl halides .
Polymer Chemistry
The incorporation of boron-containing compounds into polymers has been shown to enhance properties such as thermal stability and mechanical strength.
- Data Table: Polymer Properties with Boron Additives
| Polymer Type | Additive | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polycarbonate | 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine | 220 | 80 |
| Polyethylene | Similar Compound | 210 | 75 |
Mechanism of Action
The mechanism of action of 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Boronate-Substituted Indazolamines
5-Boronate Isomer
- Compound : 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine (CAS: 1220220-18-7)
- Molecular Weight : 273.14
- Key Difference : Boronate at the 5-position instead of 5.
- Impact: Altered electronic distribution due to proximity of boronate to the amine group.
7-Boronate Isomer
- Compound : 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine (CAS: 1187968-75-7)
- Molecular Weight : 260.2 [M+H]⁺
- Key Difference : Boronate at the 7-position ; lacks the 1-methyl group.
- Impact :
- Increased steric accessibility for coupling partners.
- Lower molecular weight may improve solubility in polar solvents.
4-Boronate Isomer
- Compound : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
- Molecular Weight : 259.11
- Key Difference : Boronate at the 4-position .
- Impact: Electron-withdrawing boronate group meta to the amine could reduce nucleophilicity. Potential steric clashes in planar transition states during coupling.
Substituent-Modified Analogs
Chloro-Substituted Derivative
- Compound : 4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
- Molecular Weight : 308.3 [M+H]⁺
- Key Difference : Chlorine at the 4-position.
- Impact :
- Electron-withdrawing Cl enhances stability of the boronate group.
- Increased steric bulk may slow reaction kinetics in cross-couplings.
Ethyl-Substituted Derivative
- Compound : 1-Ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
- Molecular Weight : 288.2 [M+H]⁺
- Key Difference : Ethyl group at the 1-position.
- Impact: Increased lipophilicity compared to methyl analogs. Enhanced steric hindrance may reduce catalytic turnover in Pd-mediated reactions.
Reactivity Differences :
| Compound | Boronate Position | Key Reactivity Traits |
|---|---|---|
| Target (6-position) | 6 | Balanced steric/electronic profile for efficient Suzuki couplings. |
| 5-Boronate | 5 | Faster coupling due to reduced steric bulk. |
| 7-Boronate | 7 | Higher solubility may favor aqueous-phase reactions. |
| 4-Chloro-7-boronate | 7 (with Cl at 4) | Slower kinetics due to steric and electronic effects. |
Biological Activity
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H20BNO2
- Molecular Weight : 257.14 g/mol
- IUPAC Name : 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
- CAS Number : 884507-19-1
The compound is primarily recognized for its role as a kinase inhibitor. Kinases are enzymes that facilitate the transfer of phosphate groups to substrates and are crucial in various cellular processes including signal transduction and cell division. Inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer.
Inhibition of Kinase Activity
Research indicates that this compound exhibits selective inhibition against several receptor tyrosine kinases (RTKs). The biological activity is influenced by its ability to bind to the ATP-binding site of these kinases, disrupting their function. For instance:
- IC50 Values : Preliminary studies have shown IC50 values in the low nanomolar range for specific kinases such as c-MET and EGFR .
Biological Activity Overview
The biological activities of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer Activity | Inhibits growth of various cancer cell lines through kinase inhibition. |
| Selectivity | Demonstrates selectivity for certain kinases over others, reducing off-target effects. |
| Cell Proliferation | Reduces cell proliferation in vitro in cancer models. |
| Signal Transduction Modulation | Alters signaling pathways associated with tumor growth and metastasis. |
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines :
- In Vivo Efficacy :
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine, and how can yield and purity be maximized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple boronic ester moieties with halogenated indazole precursors. Key steps include:
- Precursor Preparation : Start with 5-bromo-1-methyl-1H-indazol-3-amine, which can be synthesized via nucleophilic substitution or cyclization reactions .
- Coupling Conditions : Use 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under inert atmosphere (N₂/Ar) with bases like K₂CO₃ or CsF in THF/water mixtures at 80–100°C .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol improves purity (>95% by HPLC) .
Q. How should researchers characterize the compound’s structural and electronic properties?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., indazole C3-amine and boronic ester integration) .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonds stabilizing the boronic ester moiety) .
- Elemental Analysis : Validate molecular formula (C₁₆H₂₃BN₃O₂) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical: 299.2 g/mol) .
Advanced Research Questions
Q. How can molecular docking and DFT studies predict the compound’s interaction with biological targets (e.g., kinases or receptors)?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known boronic ester affinity (e.g., proteases or kinases). Use databases like PDB for receptor structures .
- Docking Workflow :
- Prepare ligand (optimize geometry via B3LYP/6-311G(d,p) DFT calculations) .
- Use AutoDock Vina or Schrödinger Suite for docking simulations, focusing on binding poses involving the boronic ester’s Lewis acid properties .
- Validate with MD simulations (AMBER/CHARMM) to assess stability of interactions (e.g., hydrogen bonds with catalytic residues) .
- Experimental Validation : Compare docking scores (e.g., −7.0 kcal/mol for AR binding ) with in vitro IC₅₀ values from enzyme inhibition assays.
Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Data Triangulation : Cross-reference computational predictions (DFT-derived charge distributions ) with empirical SAR from analogs (e.g., substituent effects on the indazole ring) .
- Isosteric Replacement : Test boronic ester alternatives (e.g., carboxylic acids) to isolate electronic vs. steric contributions .
- Crystallographic Analysis : Resolve ambiguous binding modes (e.g., compare X-ray structures of ligand-enzyme complexes vs. docking poses) .
Q. How does the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Synthetic Reactivity : The boronic ester enhances stability in cross-coupling reactions while allowing post-functionalization (e.g., protodeboronation or oxidation) .
- Biological Interactions : The boron atom acts as a Lewis acid, forming reversible covalent bonds with serine or threonine residues in enzyme active sites (e.g., proteasome inhibitors) .
- Solubility Optimization : Modify boronic ester substituents (e.g., PEGylation) to improve pharmacokinetic properties without sacrificing binding affinity .
Experimental Design & Data Analysis
Q. How to design a robust assay for evaluating the compound’s antimicrobial activity?
- Methodological Answer :
- Strain Selection : Use Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria, plus fungi (C. albicans), to assess broad-spectrum potential .
- MIC Determination : Employ broth microdilution (CLSI guidelines) with 96-well plates. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) .
- Mechanistic Studies : Combine time-kill assays and SEM imaging to observe cell wall disruption linked to boronic ester activity .
Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer :
- Dose-Response Modeling : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values .
- ANOVA with Post-Hoc Tests : Compare treated vs. control groups (e.g., Tukey’s HSD for multiple comparisons) .
- PCA or Cluster Analysis : Identify outliers or subgroups in high-throughput screening datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
